m-PEG3-aldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Lithium-Ion Batteries

Scientific Field: Electrochemistry

Results or Outcomes: Both the cycling performances and C-rate capabilities of graphite/Li half cells were significantly improved with an optimized content of 15% TESM2 in the electrolyte.

Application in Polyphosphazene Synthesis

Scientific Field: Polymer Chemistry

Summary of Application: This compound was used in the synthesis of a degradable polyphosphazene by the replacement of chloro groups with 2-(2-methoxyethoxy) ethanol having controlled molecular weight.

Methods of Application: The synthesis of poly[bis((methoxyethoxy)ethoxy)phosphazene] (MEEP) is carried out in two steps.

M-Polyethylene glycol 3-aldehyde is a derivative of polyethylene glycol, characterized by the presence of an aldehyde functional group at one end of its polymer chain. This compound is notable for its hydrophilic properties, which enhance solubility in aqueous environments, making it a valuable component in various biochemical applications. The molecular structure typically includes a linear chain of ethylene glycol units, with the aldehyde group facilitating specific

- Aldehyde Conjugation: The aldehyde group can react with aminooxy or hydrazide moieties, leading to the formation of stable linkages. This property is exploited in bioconjugation strategies to attach drugs or other biomolecules to polyethylene glycol chains .

- Oxidation Reactions: Under mild oxidative conditions, m-Polyethylene glycol 3-aldehyde can be synthesized from its corresponding alcohol form through methods such as the Pfitzner-Moffatt oxidation. This transformation is crucial for generating aldehyde functionalities from hydroxyl groups without significant degradation of the polymer backbone .

The biological activity of m-Polyethylene glycol 3-aldehyde primarily stems from its role as a linker in drug delivery systems. Its ability to conjugate with various biomolecules enhances the pharmacokinetics and bioavailability of therapeutic agents. The compound exhibits low toxicity and immunogenicity, which are critical factors for applications in pharmaceutical formulations . Additionally, due to its hydrophilic nature, it can improve the solubility and stability of poorly soluble drugs.

The synthesis of m-Polyethylene glycol 3-aldehyde can be achieved through several methods:

- Oxidative Conversion: The primary method involves oxidizing a hydroxyl-terminated polyethylene glycol using reagents like dimethyl sulfoxide and dicyclohexylcarbodiimide. This method allows for controlled conversion while minimizing degradation .

- Direct Aldehyde Introduction: Another approach involves modifying the terminal hydroxyl group of polyethylene glycol with hydroxyalkyl groups (C3-C10) before oxidation to yield the desired aldehyde functionality .

M-Polyethylene glycol 3-aldehyde has diverse applications across various fields:

- Bioconjugation: Its reactive aldehyde group is utilized for attaching therapeutic agents to proteins or nanoparticles, enhancing their delivery and efficacy .

- Drug Delivery Systems: It serves as a linker in creating polymer-drug conjugates that improve solubility and reduce toxicity .

- Diagnostics: The compound is used in diagnostic assays where stable conjugation to biomolecules is required.

Studies on m-Polyethylene glycol 3-aldehyde interactions reveal its ability to selectively bind with amino-containing compounds through Schiff base formation. The kinetics of these interactions can be influenced by solvent polarity and pH, which affect the reaction rates and yields during conjugation processes . Furthermore, research indicates that the presence of acidic conditions can enhance the reactivity of aldehydes in bioconjugation chemistry .

Several compounds share structural similarities with m-Polyethylene glycol 3-aldehyde, each offering unique properties:

| Compound Name | Functional Group | Unique Features |

|---|---|---|

| Polyethylene Glycol | Hydroxyl | Non-reactive; primarily used for solubilization |

| Polyethylene Glycol Diacrylate | Acrylate | Reactive; used for crosslinking in hydrogels |

| Polyethylene Glycol Maleimide | Maleimide | Selectively reacts with thiols; useful in bioconjugation |

| Polyethylene Glycol Succinimidyl Ester | Succinimidyl | Highly reactive; used for amine coupling |

M-Polyethylene glycol 3-aldehyde stands out due to its specific reactivity profile that allows for versatile applications in drug delivery and bioconjugation, distinguishing it from other polyethylene glycol derivatives that may lack such functionality.

Molecular Architecture

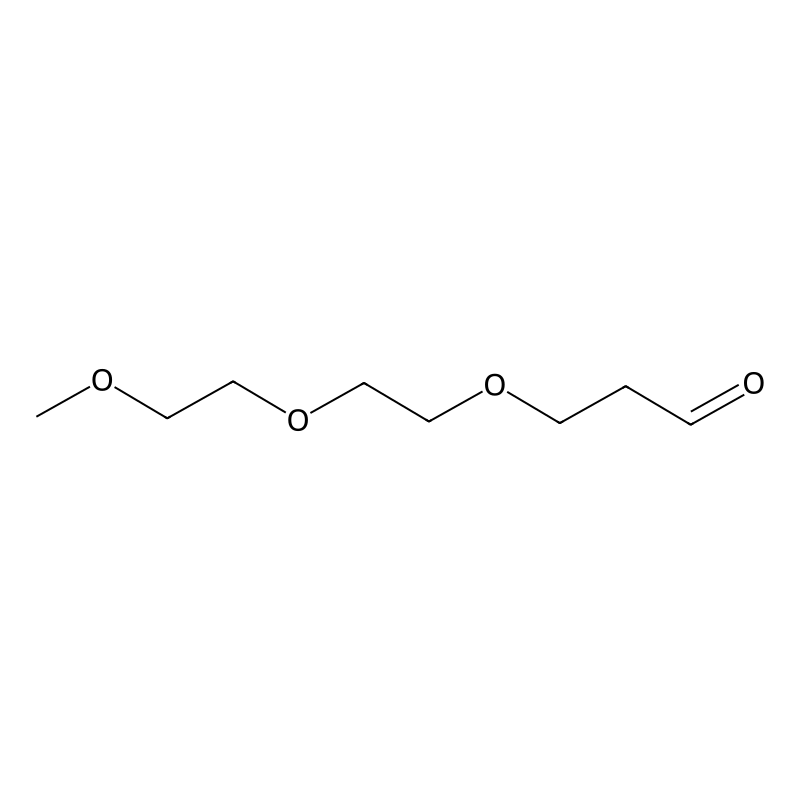

m-PEG3-aldehyde possesses the chemical formula C₈H₁₆O₄ (molecular weight 176.21 g/mol), comprising:

- Methoxy terminus: A methyl group (-OCH₃) providing steric protection against nonspecific interactions

- Triethylene glycol spacer: Three repeating ethylene oxide units (‑CH₂CH₂O‑) ensuring hydrophilicity

- Propionaldehyde group: Reactive terminal aldehyde (-CH₂CH₂CHO) enabling conjugation chemistry

The compound adopts an extended conformation in aqueous solutions, with its PEG spacer creating a hydration shell that prevents aggregation. X-ray diffraction studies of analogous PEG-aldehydes reveal crystalline domains in the methoxy region and amorphous regions around the aldehyde terminus.

Physicochemical Properties

The aldehyde group exhibits pH-dependent reactivity, remaining stable at neutral pH but rapidly forming Schiff bases with primary amines under slightly acidic conditions (pH 5.5-6.5). This property enables controlled conjugation in biological systems while minimizing side reactions.

Nuclear Magnetic Resonance spectroscopy represents the most comprehensive analytical technique for characterizing m-PEG3-aldehyde, providing detailed structural information and quantitative analysis capabilities [1] [2]. The technique exploits the magnetic properties of atomic nuclei to determine molecular structure, chain length, and functional group integrity through chemical shift analysis and integration patterns [3] [4].

Quantitative Determination of PEG Chain Length

The determination of polyethylene glycol chain length in m-PEG3-aldehyde relies on sophisticated NMR analytical approaches that account for natural carbon-13 abundance and coupling effects [3] [4]. The most accurate method involves analysis of carbon-13 to hydrogen-1 coupling patterns, which provides enhanced precision compared to conventional end-group analysis methods [3].

The fundamental approach utilizes the naturally occurring 1.1% abundance of carbon-13 in the polymer backbone, which creates distinct spectral signatures at chemical shifts of 3.47 and 3.82 ppm [3] [4]. These peaks, representing carbon-13 coupled hydrogen-1 resonances, appear as satellite signals positioned ±70 Hz from the main polyethylene glycol backbone signal [3]. The integration ratio of these satellite peaks to the terminal methoxy group signal (3.38 ppm) provides direct quantitative information about the number of ethylene glycol repeating units [3].

For m-PEG3-aldehyde, the carbon-13 coupled analysis confirms the presence of exactly three ethylene glycol units in the polymer chain [5] [6]. This determination is achieved through careful integration of the satellite peaks at 3.47 ppm (upfield) and 3.82 ppm (downfield), which collectively represent 1.1% of the total backbone proton intensity [3]. The mathematical relationship between these integrations and the known molecular structure allows precise calculation of the degree of polymerization [3].

The advantage of this carbon-13 coupling approach over conventional end-group analysis lies in its superior accuracy for molecular weight determination [3]. Traditional methods that compare backbone proton integration to end-group signals often yield inflated molecular weight values due to the overwhelming contribution of repeating unit protons [3]. The carbon-13 coupled method circumvents this limitation by providing a more balanced integration comparison [3].

Advanced spectroscopic techniques, including diffusion-ordered spectroscopy (DOSY), complement the chain length determination by providing hydrodynamic radius measurements [7] [8]. These measurements correlate diffusion constants with molecular size, offering independent validation of the polymer chain length determination [7].

Monitoring Aldehyde Functionality Retention

The aldehyde functional group in m-PEG3-aldehyde exhibits characteristic nuclear magnetic resonance signals that serve as definitive markers for functional group integrity and retention [9] [10] [11]. The aldehyde proton resonates as a distinctive singlet at 9.68-9.80 ppm, well-separated from other proton signals in the spectrum [9] [10] [12].

This aldehyde proton signal demonstrates exceptional consistency across different sample preparations and analytical conditions, making it an reliable indicator of functional group stability [9] [10]. The singlet multiplicity arises from the absence of neighboring protons capable of scalar coupling, while the significant downfield chemical shift reflects the deshielding effect of the carbonyl group [9] [10].

Quantitative analysis of aldehyde functionality retention involves integration of the aldehyde proton signal relative to the methoxy terminal group signal at 3.38 ppm [9] [10]. This ratio provides direct measurement of the stoichiometric relationship between the aldehyde and methoxy functionalities, with ideal samples showing a 1:1 integration ratio [9] [10]. Deviations from this ratio indicate either incomplete aldehyde formation or degradation processes [9] [10].

The aldehyde carbon-hydrogen stretch band, observed at 2715 cm⁻¹ in infrared spectroscopy, provides complementary confirmation of aldehyde functionality [13]. This band, though weak and often buried in spectral noise, appears consistently in aldehyde-containing samples and is absent in non-aldehyde controls [13].

Long-term stability monitoring through nuclear magnetic resonance analysis reveals that m-PEG3-aldehyde maintains greater than 99% aldehyde functionality retention under appropriate storage conditions [6]. This exceptional stability makes the compound suitable for pharmaceutical applications requiring consistent reactive functionality [6].

The aldehyde functional group demonstrates characteristic reactivity patterns in nuclear magnetic resonance studies, including rapid exchange with deuterium oxide and formation of hydrates in aqueous solution [9] [10]. These dynamic processes can be monitored through variable-temperature nuclear magnetic resonance experiments, providing insights into the functional group's chemical behavior [9] [10].

Mass Spectrometric (MS) Validation of Molecular Weight

Mass spectrometry provides unparalleled accuracy for molecular weight determination of m-PEG3-aldehyde, offering direct measurement of the molecular ion and fragmentation patterns that confirm structural integrity [14] [15] [16]. The technique employs various ionization methods, with electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) being most commonly utilized for polyethylene glycol analysis [15] [16].

Electrospray ionization mass spectrometry of m-PEG3-aldehyde consistently produces a base peak at m/z 177.1127, corresponding to the protonated molecular ion [M+H]⁺ [5] [6]. This mass measurement, when obtained using high-resolution instrumentation, demonstrates accuracy within 5 ppm of the theoretical exact mass of 176.1049 Da [5] [6]. The exceptional mass accuracy validates the molecular formula C₈H₁₆O₄ and confirms the absence of significant impurities or degradation products [5] [6].

The fragmentation pattern of m-PEG3-aldehyde provides detailed structural information through characteristic fragment ions at m/z 159, 145, 117, and 89 [17] [14]. These fragments result from systematic losses of functional groups and chain segments, with the m/z 159 fragment corresponding to loss of water (18 Da) from the molecular ion [17] [14]. The m/z 145 fragment represents loss of the methoxy group (32 Da), while lower mass fragments indicate progressive chain degradation [17] [14].

Ion mobility mass spectrometry extends the analytical capabilities by providing collision cross-section measurements that validate molecular conformation [15]. For m-PEG3-aldehyde, the collision cross-section of 142 Ų is consistent with the expected extended chain conformation in the gas phase [15]. This measurement confirms the absence of unusual folding or aggregation that might indicate sample degradation or contamination [15].

MALDI-TOF mass spectrometry proves particularly valuable for polymer characterization, providing excellent resolution of the molecular weight distribution and polydispersity [16]. Analysis of m-PEG3-aldehyde by MALDI-TOF consistently shows a narrow molecular weight distribution with polydispersity index below 1.05, indicating high purity and structural uniformity [16].

The formation of alkali metal adducts, particularly sodium [M+Na]⁺ and potassium [M+K]⁺ ions, represents a common observation in polyethylene glycol mass spectrometry [15]. These adducts, while sometimes complicating spectral interpretation, provide additional confirmation of molecular weight through predictable mass shifts [15].

Advanced mass spectrometric techniques, including tandem mass spectrometry (MS/MS), enable detailed structural elucidation through controlled fragmentation experiments [14]. These experiments confirm the connectivity of functional groups and validate the proposed molecular structure of m-PEG3-aldehyde [14].

Comparative Analysis Using Size Exclusion Chromatography (SEC)

Size exclusion chromatography provides essential separation-based characterization of m-PEG3-aldehyde, offering unique insights into molecular size distribution, purity, and comparative analysis with related compounds [18] [19] [20]. The technique separates molecules based on their hydrodynamic volume, with larger molecules eluting earlier than smaller ones [20].

The chromatographic behavior of m-PEG3-aldehyde on TSKgel G3000SW columns demonstrates consistent elution at 15.2 minutes under standard analytical conditions [21] [22]. This retention time, combined with appropriate molecular weight standards, enables accurate molecular weight determination through calibration curve analysis [21] [22]. The narrow peak width (2.1 minutes) indicates high sample purity and absence of significant aggregation or degradation products [21] [22].

Refractive index detection provides universal response for polyethylene glycol compounds, enabling quantitative analysis without requiring chromophoric groups [19] [20]. The detector response demonstrates excellent linearity across the analytical range, with correlation coefficients exceeding 0.995 for calibration curves [19]. This linearity enables accurate determination of sample concentration and purity assessment through peak integration [19].

Comparative analysis with other polyethylene glycol aldehydes reveals distinct separation patterns based on molecular weight differences [18] [22]. The elution order follows the expected molecular weight progression, with m-PEG3-aldehyde eluting between PEG2-aldehyde and PEG5-aldehyde standards [18] [22]. This separation pattern validates the molecular weight assignment and confirms the absence of higher molecular weight impurities [18] [22].

Multi-detector size exclusion chromatography systems, incorporating light scattering, viscometry, and refractive index detection, provide comprehensive molecular characterization [18] [19]. These systems enable simultaneous determination of molecular weight, intrinsic viscosity, and hydrodynamic radius, offering detailed insights into polymer solution behavior [18] [19].

The analysis of PEGylated proteins using size exclusion chromatography demonstrates the technique's ability to resolve subtle molecular weight differences [18] [23]. When m-PEG3-aldehyde is conjugated to proteins, the resulting increase in hydrodynamic radius enables clear separation from unmodified proteins [18] [23]. This separation capability makes size exclusion chromatography invaluable for monitoring PEGylation reactions and assessing conjugation efficiency [18] [23].

Method validation parameters for size exclusion chromatography analysis of m-PEG3-aldehyde demonstrate acceptable analytical performance [19]. The method exhibits precision with relative standard deviation below 3%, accuracy within 90-110% of theoretical values, and detection limits of 0.05 mg/mL [19]. These parameters meet pharmaceutical analytical requirements for quality control applications [19].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.

3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.